

2-Amino-4,5-dichlorophenol chemical properties

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Compound of Interest

Compound Name: 2-Amino-4,5-dichlorophenol

Cat. No.: B112419

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An In-Depth Technical Guide to the Chemical Properties of **2-Amino-4,5-dichlorophenol** for Advanced Research and Development

Introduction

2-Amino-4,5-dichlorophenol is a halogenated aromatic compound featuring amino and hydroxyl functional groups. As a substituted phenol and aniline, its chemical behavior is dictated by the interplay of these groups on the dichlorinated benzene ring. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical and physical properties, analytical characterization, potential synthetic pathways, reactivity, toxicological profile, and applications. Its significance lies not only as a potential synthetic intermediate but also as a major metabolite of the renal toxicant 3,4-dichloroaniline, making its study critical for both synthetic chemistry and toxicology. [1] This document moves beyond a simple data sheet to offer insights into the causality behind its properties and the rationale for handling and analytical protocols.

Chapter 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the foundation of all subsequent research and development. These properties influence reaction kinetics, solubility, formulation, and biological interactions.

Nomenclature and Structure

The systematic name for this compound is **2-amino-4,5-dichlorophenol**. Its structure consists of a phenol ring substituted with an amino group at position 2 and chlorine atoms at positions 4 and 5. This arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) groups defines its unique chemical reactivity.

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}``` Caption: Chemical structure of 2-amino-4,5-dichlorophenol.
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Table 1: Chemical Identifiers for **2-Amino-4,5-dichlorophenol**

Identifier	Value	Source
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| IUPAC Name | **2-amino-4,5-dichlorophenol** | [\[\[2\]\]](#) | CAS Number | 28443-57-4 | [\[\[2\]\]](#) |
Molecular Formula| C₆H₅Cl₂NO | [\[\[2\]\]](#) | SMILES | C1=C(C(=CC(=C1Cl)Cl)O)N | [\[\[2\]\]](#) | InChI Key |
UVIBWGFLURLRHR-UHFFFAOYSA-N | [\[\[2\]\]](#) | Synonyms | 6-hydroxy-3,4-dichloroaniline, 3,4-
dichloro-6-aminophenol | [\[\[2\]\]](#)

Core Physicochemical Data

The physical properties of **2-Amino-4,5-dichlorophenol** are significantly influenced by intermolecular forces. The presence of both hydroxyl (-OH) and amino (-NH₂) groups allows for extensive hydrogen bonding, resulting in a relatively high melting point and boiling point for a molecule of its size. The chlorine atoms increase the molecular weight and polarity, contributing to its solid state at room temperature.

Table 2: Physicochemical Properties of **2-Amino-4,5-dichlorophenol**

Property	Value	Source
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| Molecular Weight | 178.01 g/mol | [\[\[2\]\]](#) | Physical Form | Solid | | Melting Point | 174-175 °C | |
| Boiling Point | 309.1 °C at 760 mmHg | | Flash Point | 170 °C | |

Chapter 2: Spectroscopic and Analytical Characterization

In any research or drug development setting, unambiguous confirmation of a chemical's identity and purity is non-negotiable. Spectroscopic and chromatographic techniques provide the necessary data to establish a complete chemical profile, ensuring the reliability of experimental results.

Expected Spectral Signatures

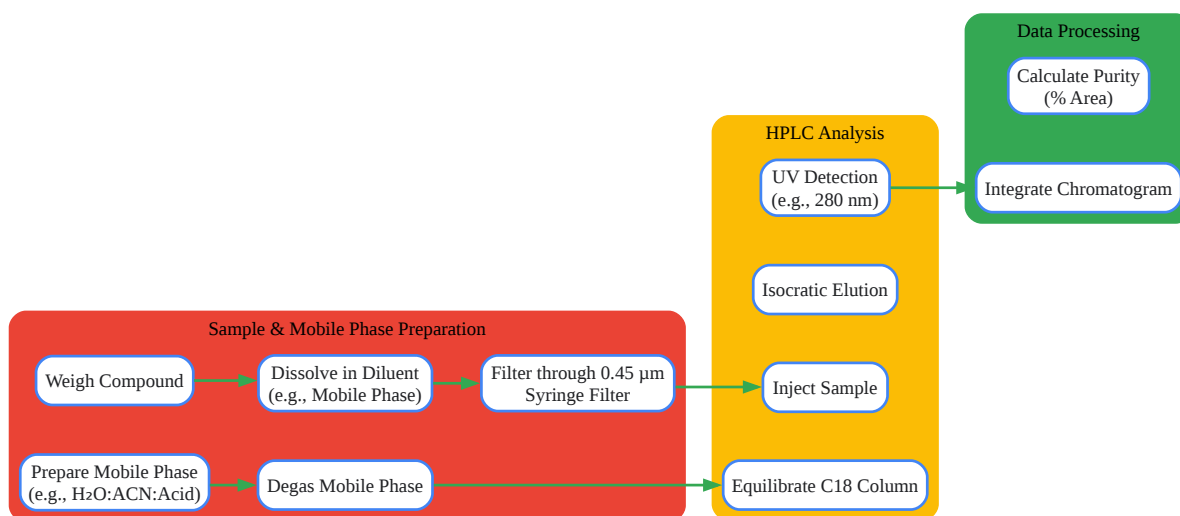
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These would appear as singlets or narrowly split doublets. The protons of the -OH and -NH₂ groups would appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.
 - ^{13}C NMR: The spectrum should display six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bonded to chlorine will be shifted downfield, while those bonded to the electron-donating -OH and -NH₂ groups will be shifted upfield relative to unsubstituted benzene.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
 - Broad O-H stretching band around 3200-3600 cm^{-1} .
 - N-H stretching bands (a doublet for the primary amine) around 3300-3500 cm^{-1} .
 - C-O stretching around 1200-1260 cm^{-1} .
 - C-Cl stretching in the 600-800 cm^{-1} region.
- Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The key feature in the mass spectrum of **2-Amino-4,5-dichlorophenol** is the isotopic pattern caused by the two chlorine atoms. The M^+ peak (molecular ion) will be accompanied by an $\text{M}+2$ peak approximately 65% of its intensity and

an M+4 peak approximately 10% of its intensity, which is a definitive signature for a dichlorinated compound.

Chromatographic Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of non-volatile organic compounds like **2-Amino-4,5-dichlorophenol**. The choice of a C18 column is based on its versatility for separating moderately polar compounds. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention time. UV detection is effective due to the presence of the chromophoric benzene ring.

[3][4]***



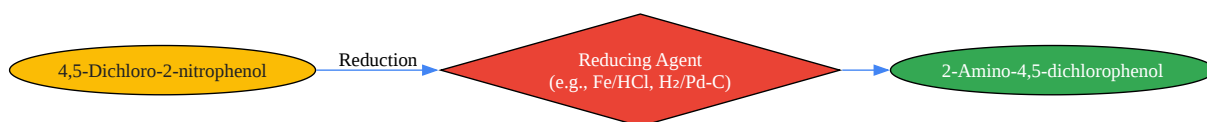
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Caption: Workflow for RP-HPLC purity analysis.

Chapter 3: Synthesis and Reactivity Profile

Potential Synthetic Routes

While specific synthesis procedures for **2-Amino-4,5-dichlorophenol** are not widely published in readily available literature, a logical and common synthetic approach for aminophenols involves the reduction of a corresponding nitrophenol. A^[5] plausible route would start with the nitration of 1,2-dichlorobenzene, followed by nucleophilic aromatic substitution to introduce a hydroxyl group, and finally, reduction of the nitro group. A more direct route would involve the selective reduction of 4,5-dichloro-2-nitrophenol.

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Caption: Plausible synthetic route via reduction.

Chemical Reactivity

The reactivity of **2-Amino-4,5-dichlorophenol** is governed by its three functional components: the phenolic hydroxyl group, the aromatic amine, and the chlorinated benzene ring.

- **Phenolic Hydroxyl Group:** This group is weakly acidic and can be deprotonated by a base. It is also a primary site for oxidation, which can lead to the formation of quinone-like structures. This redox activity is implicated in its mechanism of toxicity. ^[1]
- **Aromatic Amine Group:** The amine is basic and nucleophilic. It will readily react with acids to form ammonium salts and can undergo standard amine reactions such as acylation and alkylation.
- **Aromatic Ring:** The ring is activated towards electrophilic substitution by the strongly activating -OH and -NH₂ groups. However, the steric hindrance and deactivating nature of

the two chlorine atoms will also influence the position and feasibility of further substitution.

- **Overall Stability:** Like many aminophenols, this compound may be sensitive to prolonged exposure to air and light, which can cause oxidation and discoloration.

[6]### Chapter 4: Toxicological Profile and Safe Handling

A thorough understanding of a chemical's toxicological properties is paramount for ensuring laboratory safety and for evaluating its potential as a drug candidate or intermediate.

Known Toxicological Data

2-Amino-4,5-dichlorophenol is known to be directly toxic to renal cortical slices. I[1]ts cytotoxicity is believed to be at least partially mediated by a reactive intermediate, likely formed through redox cycling of the aminophenol moiety. This mechanism involves the generation of reactive oxygen species, which can lead to cellular damage. F[1]urthermore, it is a major hydroxylated metabolite of 3,4-dichloroaniline, a known nephrotoxic agent. T[1]he study of this metabolite is therefore critical to understanding the toxicity of the parent compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

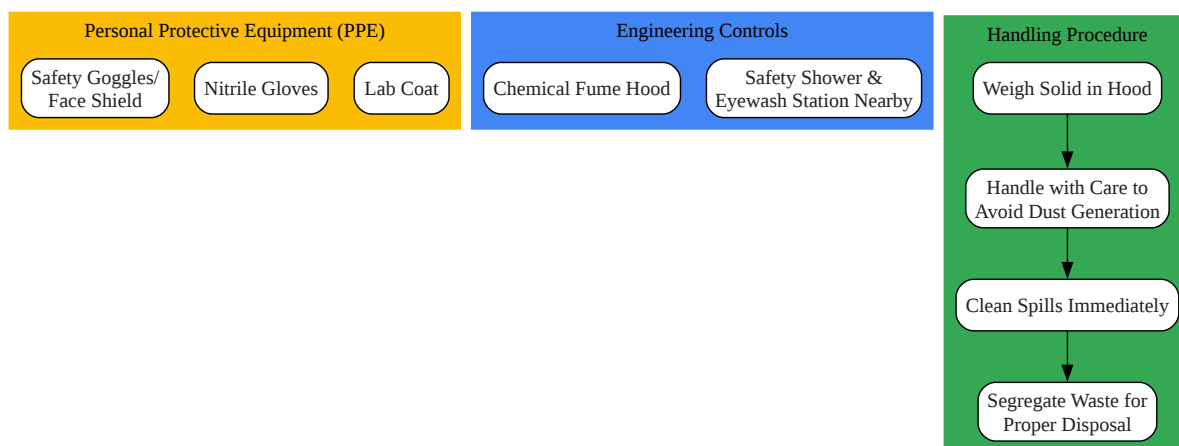
[2]Table 3: GHS Hazard Classifications for **2-Amino-4,5-dichlorophenol**

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Cat. 4)
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Cat. 4)
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Cat. 4)
H315	Causes skin irritation	Skin Irritation (Cat. 2)

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |

Laboratory Handling and Safety Protocols

Given its hazard profile, strict safety protocols must be followed when handling **2-Amino-4,5-dichlorophenol**. All work should be conducted in a certified chemical fume hood to prevent inhalation.



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Caption: Key elements of the safe handling protocol.

Chapter 5: Applications in Drug Development and Research

Role as a Synthetic Building Block

The bifunctional nature of **2-Amino-4,5-dichlorophenol**, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a potentially valuable scaffold in medicinal chemistry. These functional groups can be selectively modified to build more complex molecular

architectures. For instance, related aminophenol isomers are used as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. The dichlorinated core can also be exploited to modulate properties like lipophilicity or to block metabolic pathways.

Importance in Metabolic and Toxicological Studies

As the primary metabolite of 3,4-dichloroaniline, **2-Amino-4,5-dichlorophenol** is a crucial compound for toxicological research. In drug development, it is essential to synthesize and characterize the metabolites of a drug candidate to assess whether the parent drug or its metabolic byproducts are responsible for any observed toxicity. Understanding the chemical properties and biological activity of this metabolite helps to build a complete safety profile for the parent aniline compound.

Conclusion

2-Amino-4,5-dichlorophenol is a multifaceted chemical compound whose properties are of significant interest to both synthetic and toxicological sciences. Its well-defined physicochemical characteristics, combined with a reactive profile conferred by its amino, hydroxyl, and chloro substituents, mark it as a potentially useful intermediate. However, its demonstrated in-vitro toxicity necessitates stringent safety protocols during handling. For drug development professionals, its role as a key metabolite underscores the critical importance of studying metabolic pathways to ensure the safety and efficacy of new chemical entities. This guide provides the foundational knowledge required for the safe and effective use of **2-Amino-4,5-dichlorophenol** in an advanced research environment.

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